

triisopropyl orthoformate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisopropyl orthoformate*

Cat. No.: *B1346703*

[Get Quote](#)

An In-depth Technical Guide to **Triisopropyl Orthoformate**: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a thorough understanding of reagent properties is paramount to achieving desired synthetic outcomes. **Triisopropyl orthoformate** (TIPO) is a versatile compound widely utilized in organic synthesis. This guide provides a detailed overview of its chemical properties, structure, reactivity, and common experimental protocols.

Chemical Identity and Structure

Triisopropyl orthoformate, also known as triisopropoxymethane or orthoformic acid triisopropyl ester, is the triisopropyl ester of orthoformic acid.^[1] It is characterized by a central carbon atom bonded to three isopropoxy groups.

Table 1: Structural and Identification Data

Identifier	Value
IUPAC Name	2-[bis(propan-2- yloxy)methoxy]propane [2] [3]
Synonyms	Triisopropoxymethane, Orthoformic acid triisopropyl ester [1] [4] [5]
CAS Number	4447-60-3 [1] [2]
Molecular Formula	C ₁₀ H ₂₂ O ₃ [1] [5] [6]
Linear Formula	CH[OCH(CH ₃) ₂] ₃ [2] [3] [7]
SMILES	CC(C)OC(OC(C)C)OC(C)C [2] [3] [7]
InChI	1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13- 9(5)6/h7-10H,1-6H3 [2] [3] [5] [7]

| InChI Key | FPIVAWNGRDHRSQ-UHFFFAOYSA-N[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#) |

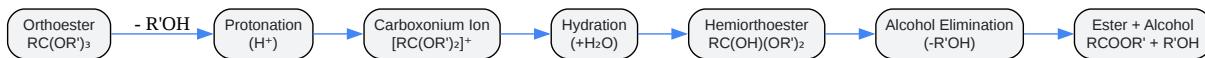
Caption: 2D structure of **triisopropyl orthoformate**.

Physicochemical Properties

Triisopropyl orthoformate is a clear, colorless liquid at room temperature.[\[1\]](#)[\[5\]](#) It is known to be sensitive to moisture.[\[4\]](#)[\[5\]](#)[\[8\]](#) A summary of its key physical and chemical properties is provided below.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	190.28 g/mol [1][2][6]
Appearance	Clear colorless liquid[1][4][5]
Density	0.854 g/mL at 25 °C[1][2][5][7]
Boiling Point	65-66 °C at 18 mmHg[1][2][5][7]
Refractive Index	n20/D 1.397[1][2][7]
Flash Point	42 °C (107.6 °F) - closed cup[3][4]
Purity	≥ 97% (GC)[1][4]


| Storage | Store at room temperature, under inert gas, away from moisture[1][4] |

Reactivity and Applications

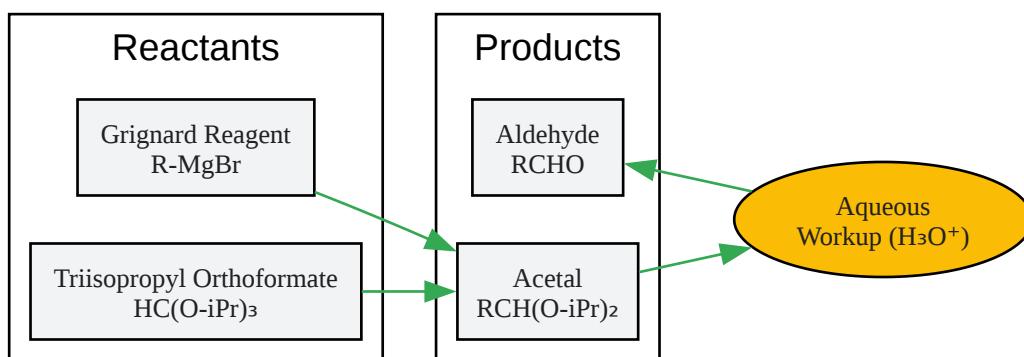
Orthoesters are highly reactive due to the electron-deficient central carbon atom.[9] This reactivity makes **triisopropyl orthoformate** a valuable reagent in various organic transformations.

Hydrolysis

Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[10] The reaction proceeds through a three-stage mechanism involving the formation of a carboxonium ion, hydration to a hemiorthoester intermediate, and subsequent breakdown to the final products.[11] Due to its moisture sensitivity, **triisopropyl orthoformate** must be handled under anhydrous conditions to prevent premature hydrolysis.[4][5]

[Click to download full resolution via product page](#)

Caption: Generalized acid-catalyzed hydrolysis of an orthoester.


Protecting Group and Dehydrating Agent

Triisopropyl orthoformate is widely used as a versatile protecting group for alcohols and amines, allowing other functional groups to be manipulated without interference.[1] It also serves as an effective dehydrating agent. In esterification reactions, for example, it can drive the equilibrium toward the product by reacting with the byproduct water.[12]

Role in Synthesis

The compound is a key reagent in various name reactions and synthetic procedures:

- Bodroux-Chichibabin Aldehyde Synthesis: In this reaction, an orthoester reacts with a Grignard reagent to form an aldehyde.[10][12] This provides a useful method for formylation.

[Click to download full resolution via product page](#)

Caption: Workflow for the Bodroux-Chichibabin aldehyde synthesis.

- Pharmaceutical and Specialty Chemical Synthesis: Its stability and ability to react under mild conditions make it invaluable in the multi-step synthesis of complex molecules, including pharmaceuticals, specialty chemicals, and agrochemicals.[1] The steric bulk of the isopropoxy groups can influence reactivity, sometimes leading to lower yields compared to less hindered orthoesters like trimethyl orthoformate.[9]

Experimental Protocols

While specific, detailed protocols for **triisopropyl orthoformate** are often tailored to the reaction at hand, general methodologies for its synthesis and key reactions are well-

established.

Synthesis of Triisopropyl Orthoformate

A common method for synthesizing orthoformates is analogous to the Williamson ether synthesis, involving the reaction of a haloform with a sodium alkoxide.[12][13]

- Objective: To synthesize **triisopropyl orthoformate** from chloroform and sodium isopropoxide.
- Materials:
 - Chloroform (CHCl_3)
 - Sodium metal (Na)
 - Anhydrous isopropanol (i-PrOH)
 - Anhydrous reaction vessel with a reflux condenser and dropping funnel
 - Inert atmosphere (e.g., Nitrogen or Argon)
- Methodology:
 - Prepare sodium isopropoxide in situ by carefully reacting sodium metal with an excess of anhydrous isopropanol under an inert atmosphere. The reaction is exothermic and should be controlled.
 - Once the sodium has completely reacted, cool the resulting sodium isopropoxide solution.
 - Slowly add chloroform to the cooled solution via a dropping funnel. An exothermic reaction will occur. Maintain the temperature with appropriate cooling.
 - After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion. The reaction is: $\text{CHCl}_3 + 3 \text{ NaOCH}(\text{CH}_3)_2 \rightarrow \text{HC}[\text{OCH}(\text{CH}_3)_2]_3 + 3 \text{ NaCl}$.
 - After reflux, cool the mixture and filter to remove the precipitated sodium chloride.

- Purify the resulting liquid by fractional distillation under reduced pressure to isolate the **triisopropyl orthoformate**. The boiling point is approximately 65-66 °C at 18 mmHg.[1][5]
- Purity Analysis: The purity of the final product can be confirmed using Gas Chromatography (GC), with typical commercial grades being $\geq 97\%$ pure.[1]

Protocol for Acetal Protection of a Diol

- Objective: To protect a generic diol using **triisopropyl orthoformate**.
- Materials:
 - Substrate (e.g., 1,2-ethanediol)
 - **Triisopropyl orthoformate**
 - Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
 - Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
 - Standard laboratory glassware for anhydrous reactions
- Methodology:
 - Dissolve the diol substrate in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.
 - Add a slight excess (e.g., 1.1 equivalents) of **triisopropyl orthoformate** to the solution.
 - Add a catalytic amount of PTSA (e.g., 0.01-0.05 equivalents).
 - Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. The reaction may require gentle heating to proceed at a reasonable rate.
 - Upon completion, quench the reaction by adding a weak base (e.g., triethylamine or a saturated sodium bicarbonate solution) to neutralize the acid catalyst.

- Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the resulting acetal product via column chromatography or distillation as needed.

This guide consolidates the essential technical information on **triisopropyl orthoformate**, providing a foundation for its effective application in research and development. Its unique combination of reactivity and steric properties ensures its continued relevance in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Triisopropyl orthoformate 97 4447-60-3 [sigmaaldrich.com]
- 3. Triisopropyl orthoformate 97 4447-60-3 [sigmaaldrich.com]
- 4. Triisopropyl Orthoformate | 4447-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Triisopropyl orthoformate | 4447-60-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Triisopropyl orthoformate 97 4447-60-3 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 10. Ortho ester - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 13. Trimethyl orthoformate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [triisopropyl orthoformate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346703#triisopropyl-orthoformate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com